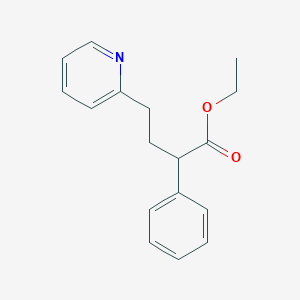

Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate

Description

Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate is an ester derivative characterized by a butanoate backbone substituted with a phenyl group at position 2 and a pyridin-2-yl moiety at position 2. This compound exhibits a hybrid aromatic-heterocyclic structure, which confers unique physicochemical properties, such as moderate polarity and enhanced stability due to resonance effects from the pyridine ring.

Properties

CAS No. |

6301-76-4 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

ethyl 2-phenyl-4-pyridin-2-ylbutanoate |

InChI |

InChI=1S/C17H19NO2/c1-2-20-17(19)16(14-8-4-3-5-9-14)12-11-15-10-6-7-13-18-15/h3-10,13,16H,2,11-12H2,1H3 |

InChI Key |

KSBVDFFNJADPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-4-(2-pyridinyl)butanoate typically involves the esterification of 2-phenyl-4-(2-pyridinyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-phenyl-4-(2-pyridinyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-(2-pyridinyl)butanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to yield 2-phenyl-4-(2-pyridinyl)butanoic acid and ethanol.

Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the aromatic rings.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Hydrolysis: 2-phenyl-4-(2-pyridinyl)butanoic acid and ethanol.

Reduction: 2-phenyl-4-(2-pyridinyl)butanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate serves as an essential building block in organic synthesis. It can undergo various chemical reactions, including:

- Knoevenagel Condensation : Used to form carbon-carbon bonds.

- Electrophilic Substitution : The pyridine ring can participate in electrophilic aromatic substitution reactions.

These reactions are crucial for developing more complex organic molecules used in pharmaceuticals and agrochemicals.

2. Biological Activity

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : this compound has demonstrated effectiveness against several bacterial strains. A study indicated significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 50 to 200 µg/mL.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Studies on human cancer cell lines have shown that it activates caspase pathways, leading to cell death in breast cancer cells.

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against Staphylococcus aureus and E. coli at concentrations of 50 to 200 µg/mL. |

| Anticancer Activity | Induced apoptosis in breast cancer cells through caspase activation in dose-dependent manner. |

| Synthesis Applications | Utilized as a precursor in the synthesis of more complex organic compounds. |

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-4-(2-pyridinyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with its target. The phenyl and pyridinyl groups may also play a role in binding to the target site, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The most direct structural analogs of Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate are highlighted in , which lists compounds with similarity scores based on functional group alignment and backbone variations:

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Ethyl 4-oxo-4-(pyridin-2-yl)butanoate | 898776-54-0 | 0.91 | Ketone (oxo) group replaces phenyl at C2 |

| Ethyl 5-oxo-5-(2-pyridyl)valerate | 26510-52-1 | 0.91 | Extended carbon chain (valerate vs. butanoate) |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 55104-63-7 | 0.88 | Shorter chain (propanoate) with ketone at C3 |

| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | 169376-35-6 | 0.86 | Acetate backbone with ketone at C2 |

Key Observations :

Physicochemical Properties

Volatility and Stability :

- demonstrates that simpler esters (e.g., ethyl hexanoate, ethyl octanoate) exhibit decreasing volatility with increasing chain length and aromatic substitution. This compound, with its phenyl and pyridyl groups, is expected to have lower volatility compared to linear esters like ethyl hexanoate (peak 9 in ), which persist through multiple washings .

Polarity and Solubility :

- The pyridine ring introduces polarity due to its nitrogen lone pair, enhancing water solubility relative to purely hydrocarbon analogs. However, the phenyl group counterbalances this by increasing hydrophobicity. This dual effect may result in moderate solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) .

Functional Group Impact :

- highlights derivatives of 2,2,6,6-tetramethylpiperidin-4-yl esters with varying alkyl chains. Although these lack aromaticity, they emphasize how ester chain length and substitution patterns modulate stability and reactivity.

Biological Activity

Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C16H19NO2

- Molecular Weight : 273.33 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was found to have an IC50 value of approximately 106.67 μM against A549 lung cancer cells, indicating a strong potential for further development as an anticancer agent .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 106.67 | A549 (Lung Cancer) |

| Cisplatin | 13.67 | A549 (Lung Cancer) |

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in cancer progression and metabolism.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can increase ROS levels in cancer cells, triggering cell death pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Cytotoxicity : A recent study synthesized various derivatives of butanoate compounds and tested their cytotoxicity against multiple cancer cell lines, including A549. The results indicated that certain derivatives exhibited potent anticancer activity, with some showing better efficacy than established chemotherapeutics like cisplatin .

- Enzyme Inhibition Study : Research has highlighted that related compounds inhibit enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in tumor growth regulation. Inhibiting this enzyme could enhance the therapeutic effects of existing cancer treatments .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest promising absorption and bioavailability profiles, making them suitable candidates for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.